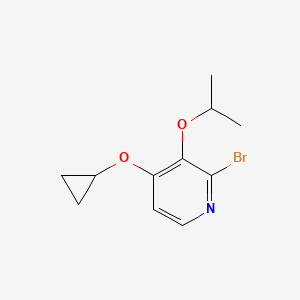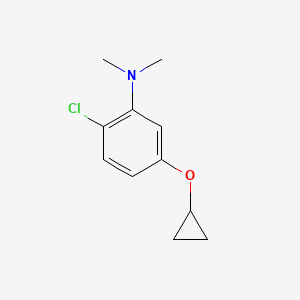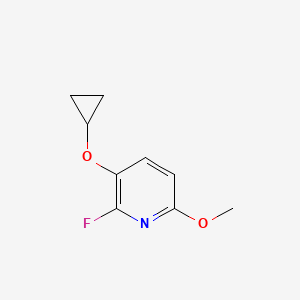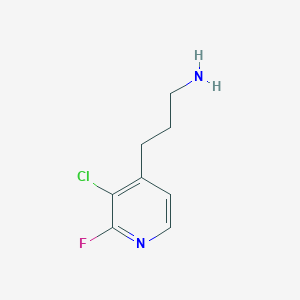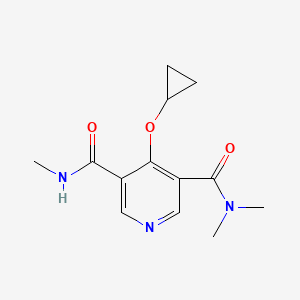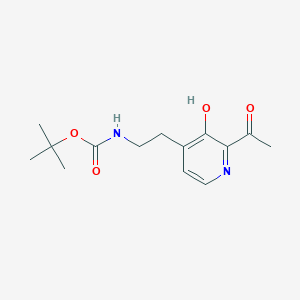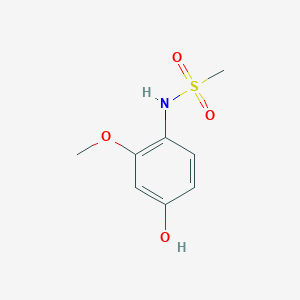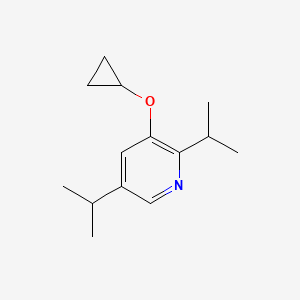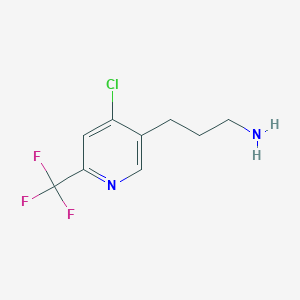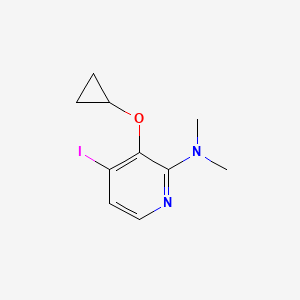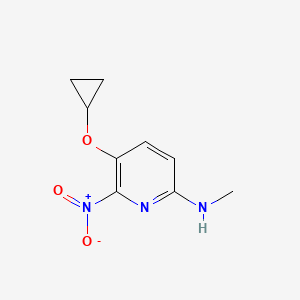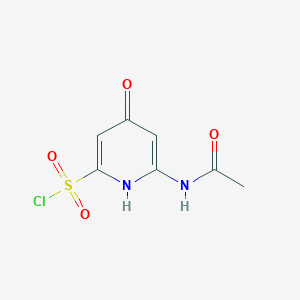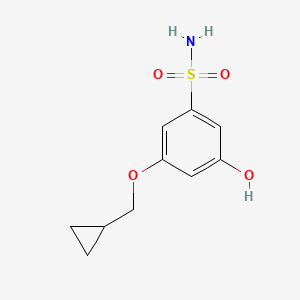
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and an isopropyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, pressure, and concentration of reagents, as well as using advanced purification techniques such as chromatography.
化学反応の分析
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It is used in the development of new materials and chemicals, particularly those with specific functional properties.
作用機序
The mechanism by which 4-Cyclopropoxy-3-ethyl-2-isopropylpyridine exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
4-Cyclopropoxy-3-ethyl-2-isopropylpyridine can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-methyl-2-isopropylpyridine: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-Cyclopropoxy-3-ethyl-2-methylpyridine: This compound has a similar structure but with a methyl group instead of an isopropyl group.
4-Cyclopropoxy-3-ethyl-2-isopropylpyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their structures.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
4-cyclopropyloxy-3-ethyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C13H19NO/c1-4-11-12(15-10-5-6-10)7-8-14-13(11)9(2)3/h7-10H,4-6H2,1-3H3 |
InChIキー |
NNXBLEJDOLWYKZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CN=C1C(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


